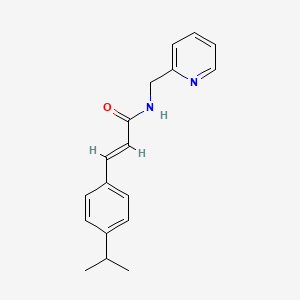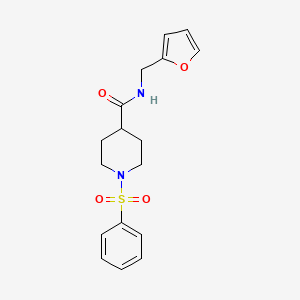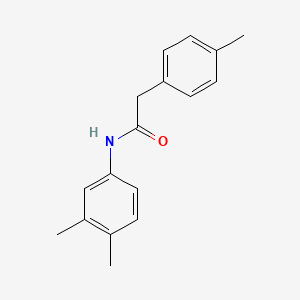
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a significant impact on various cellular processes, making it a valuable tool for studying the underlying mechanisms of different diseases.
Wirkmechanismus
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide exerts its effects by binding to the ATP-binding site of PAK1 and CK2, thereby inhibiting their activity. This leads to the disruption of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on various cellular processes, including cell proliferation, migration, and survival. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its specificity for PAK1 and CK2, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide in scientific research. One potential application is in the development of new cancer therapies, as this compound has been shown to induce apoptosis in cancer cells. Additionally, this compound may be useful in studying the role of PAK1 and CK2 in other cellular processes, such as cell differentiation and development. Furthermore, the development of more potent and selective inhibitors of PAK1 and CK2 may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide involves a series of chemical reactions, including the condensation of 2-pyridinecarboxaldehyde with isopropylamine, followed by the reaction of the resulting imine with acryloyl chloride. The final product is obtained through purification and isolation using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively used in scientific research to investigate the underlying mechanisms of various diseases. For instance, it has been shown to inhibit the activity of PAK1, a protein kinase that plays a critical role in cancer cell proliferation and migration. Additionally, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)16-9-6-15(7-10-16)8-11-18(21)20-13-17-5-3-4-12-19-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQGABUJDWIPI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)

![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)